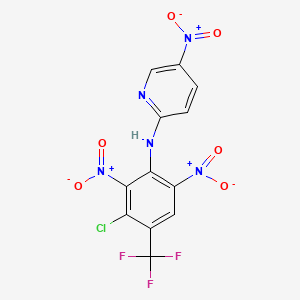
magnesium;1,3-dimethylbenzene-5-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,3-dimethylbenzene-5-ide;chloride is an organometallic compound that features a magnesium ion coordinated to a 1,3-dimethylbenzene-5-ide ligand and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-dimethylbenzene-5-ide;chloride typically involves the reaction of 1,3-dimethylbenzene with a magnesium source, such as magnesium turnings, in the presence of a halogenating agent like chlorine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-dimethylbenzene+Mg+Cl2→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,3-dimethylbenzene-5-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
Applications De Recherche Scientifique
Magnesium;1,3-dimethylbenzene-5-ide;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which magnesium;1,3-dimethylbenzene-5-ide;chloride exerts its effects involves the coordination of the magnesium ion with the 1,3-dimethylbenzene-5-ide ligand. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and providing a favorable environment for the reaction to proceed. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1,4-dimethylbenzene-5-ide;chloride
- Magnesium;1,2-dimethylbenzene-5-ide;chloride
- Magnesium;1,3-dimethylbenzene-4-ide;chloride
Uniqueness
Magnesium;1,3-dimethylbenzene-5-ide;chloride is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical behavior compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
122891-11-6 |
|---|---|
Formule moléculaire |
C8H9ClMg |
Poids moléculaire |
164.91 g/mol |
Nom IUPAC |
magnesium;1,3-dimethylbenzene-5-ide;chloride |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LNDSCZBVSXYLPU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C[C-]=C1)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


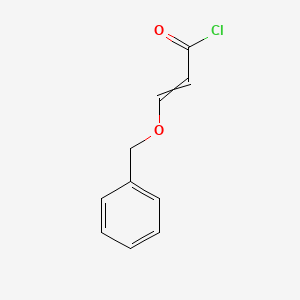
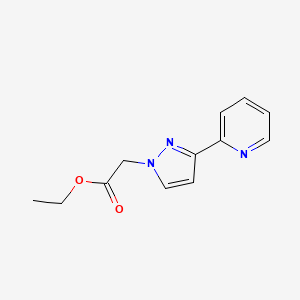
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)


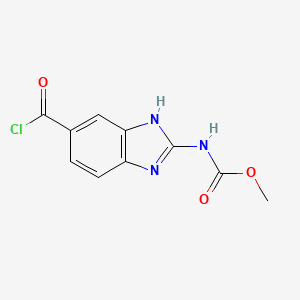
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
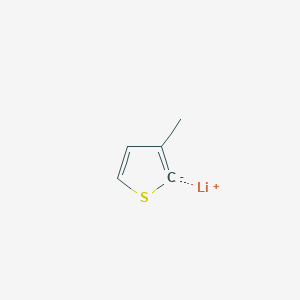
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
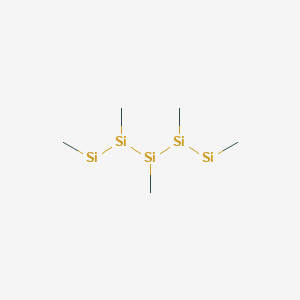
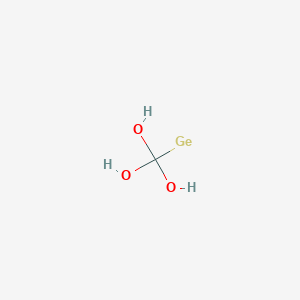
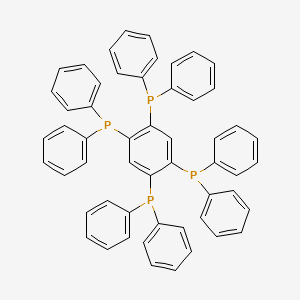
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
